

N-Desmethyl Venlafaxine-d3: A Technical Guide to the Certificate of Analysis

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Compound of Interest

Compound Name: *N-Desmethyl venlafaxine-d3*

Cat. No.: *B563368*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential information contained within a Certificate of Analysis (CoA) for the isotopically labeled reference standard, **N-Desmethyl venlafaxine-d3**. Understanding the data and methodologies presented in a CoA is critical for ensuring the accuracy, reproducibility, and validity of research and analytical results in the fields of pharmacology, drug metabolism, and bioanalytical chemistry. N-Desmethyl venlafaxine is a metabolite of the antidepressant drug venlafaxine.^{[1][2]} The deuterated form, **N-Desmethyl venlafaxine-d3**, is commonly utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precise measurement of the parent drug and its metabolites in biological matrices.^[3]

Core Components of a Certificate of Analysis

A Certificate of Analysis for a reference standard like **N-Desmethyl venlafaxine-d3** is a formal document that attests to its quality and purity.^[4] Key information typically presented includes product identification, physical and chemical properties, and the results of analytical testing.

Product and Batch Information

This section provides fundamental details for traceability and proper handling of the reference standard.

Parameter	Description
Product Name	N-Desmethyl venlafaxine-d3
Synonyms	rac N-Desmethyl Venlafaxine-d3; Norvenlafaxine-d3
Catalog Number	Varies by supplier
Batch/Lot Number	Unique identifier for the specific production batch
CAS Number	1189980-40-2 (for the deuterated compound)
Molecular Formula	C ₁₆ H ₂₂ D ₃ NO ₂
Molecular Weight	266.39 g/mol
Storage Conditions	Recommended temperature and humidity for maintaining stability
Retest/Expiry Date	The date until which the manufacturer guarantees the product specifications

Physicochemical Data

This table summarizes the physical and chemical characteristics of **N-Desmethyl venlafaxine-d3**.

Property	Value
Appearance	White to off-white solid
Solubility	Soluble in methanol, acetonitrile, DMSO
Melting Point	Not always specified, may be provided

Analytical Data and Experimental Protocols

The core of the CoA is the presentation of analytical data that confirms the identity, purity, and quality of the reference standard. The following sections detail the typical tests performed and

the methodologies employed.

Identity Confirmation

Multiple analytical techniques are used to unequivocally confirm the chemical structure of **N-Desmethyl venlafaxine-d3**.

Analytical Technique	Expected Result
¹ H Nuclear Magnetic Resonance (¹ H NMR)	The spectrum should be consistent with the proposed structure of N-Desmethyl venlafaxine-d3, showing the characteristic signals for the aromatic, cyclohexyl, and methoxy groups, with appropriate integration values. The deuterium incorporation at the N-methyl group would result in the absence or significant reduction of the corresponding proton signal.
Mass Spectrometry (MS)	The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the deuterated compound (e.g., [M+H] ⁺ at m/z 267.2). Fragmentation patterns should be consistent with the known structure of N-Desmethyl venlafaxine.
Infrared (IR) Spectroscopy	The IR spectrum should exhibit characteristic absorption bands for the functional groups present in the molecule, such as O-H (hydroxyl), C-H (aromatic and aliphatic), C=C (aromatic), and C-O (ether) stretches.

Purity Assessment

Chromatographic methods are employed to determine the purity of the reference standard and to identify and quantify any impurities.

Analytical Technique	Typical Specification
High-Performance Liquid Chromatography (HPLC)	$\geq 98\%$ (by area percentage)
Isotopic Purity	$\geq 99\%$ (determined by Mass Spectrometry)
Residual Solvents	Conforms to ICH Q3C guidelines (determined by Headspace Gas Chromatography)
Water Content (Karl Fischer)	$\leq 0.5\%$
Assay (by qNMR or Titration)	98.0% - 102.0%

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the analytical data was generated and to potentially replicate or adapt the methods for their own applications.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m) is commonly used.
- Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 225 nm).
- Injection Volume: 10-20 μ L.
- Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Purity

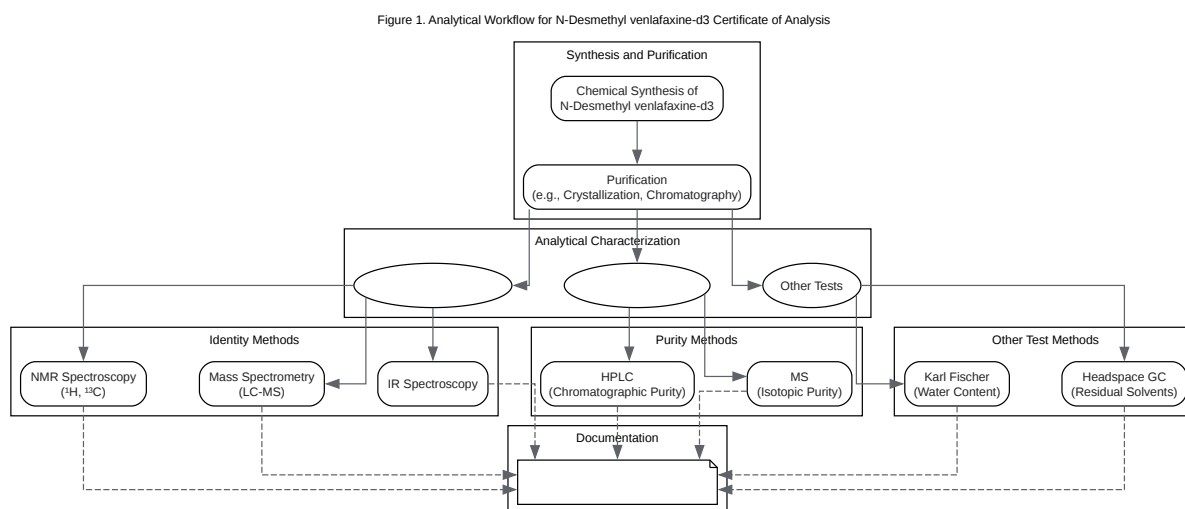
- **Instrumentation:** A mass spectrometer, often coupled with a liquid chromatograph (LC-MS).
- **Ionization Source:** Electrospray ionization (ESI) in positive ion mode is common for this type of compound.
- **Mass Analyzer:** Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers can be used.
- **Data Acquisition:** Full scan mode to determine the molecular weight and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis and fragmentation studies. For N-Desmethyl venlafaxine, a common fragmentation would be the loss of the dimethylamine group.^[5]
- **Isotopic Purity Assessment:** The relative intensities of the molecular ion peaks for the deuterated and non-deuterated species are compared to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD).
- **Experiments:** ¹H NMR is used to determine the proton environment. ¹³C NMR and 2D-NMR experiments like COSY and HSQC can be used for more detailed structural confirmation.
- **Data Analysis:** Chemical shifts (δ), coupling constants (J), and signal integrations are analyzed to confirm the molecular structure.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and certification of a **N-Desmethyl venlafaxine-d3** reference standard.



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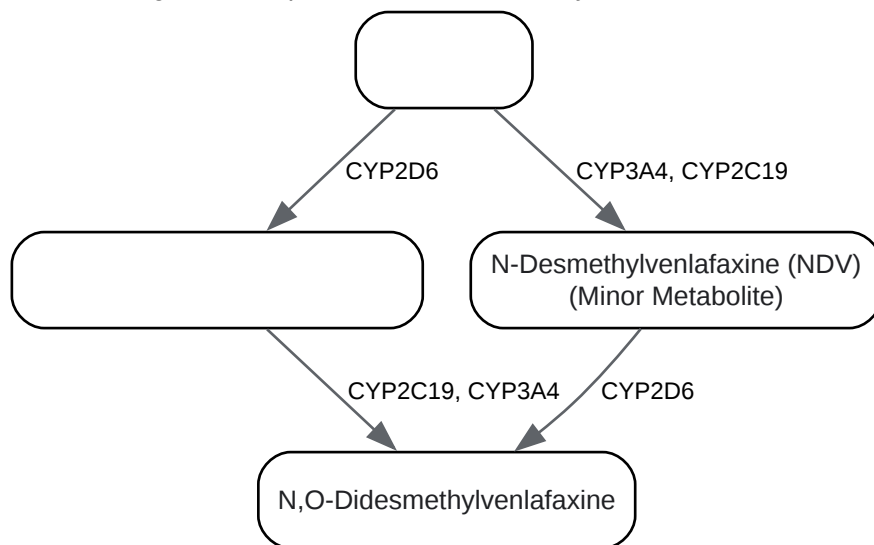
Figure 1. Analytical Workflow for **N-Desmethyl venlafaxine-d3** Certificate of Analysis

Venlafaxine Metabolism and the Role of N-Desmethyl Venlafaxine

Venlafaxine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its major active metabolite, O-desmethylvenlafaxine (ODV).[1][6] N-demethylation to N-desmethylvenlafaxine is generally a minor metabolic pathway, catalyzed by CYP3A4 and CYP2C19.[6] However, in individuals who are poor metabolizers via CYP2D6, the N-demethylation pathway can become more significant.[2]

The following diagram illustrates the primary metabolic pathways of venlafaxine.

Figure 2. Simplified Metabolic Pathway of Venlafaxine



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Figure 2. Simplified Metabolic Pathway of Venlafaxine

In conclusion, the Certificate of Analysis for **N-Desmethyl venlafaxine-d3** provides critical data that underpins its use as a reliable internal standard. A thorough understanding of the information presented within the CoA is paramount for researchers and scientists in ensuring the quality and integrity of their analytical work.

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